molecular formula C19H18N2O2S B298461 (2E,5E)-3-ethyl-5-(2-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

(2E,5E)-3-ethyl-5-(2-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No. B298461
M. Wt: 338.4 g/mol
InChI Key: DLGASYBJMJZMMI-WSRIWQLKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,5E)-3-ethyl-5-(2-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one, also known as EMPT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EMPT belongs to the class of thiazolidinones, which are known to exhibit a broad range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Mechanism of Action

The exact mechanism of action of (2E,5E)-3-ethyl-5-(2-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation, cancer, and microbial infections. (2E,5E)-3-ethyl-5-(2-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. (2E,5E)-3-ethyl-5-(2-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation and cancer. Additionally, (2E,5E)-3-ethyl-5-(2-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
Biochemical and physiological effects:
(2E,5E)-3-ethyl-5-(2-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to exhibit a broad range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and antimicrobial properties. (2E,5E)-3-ethyl-5-(2-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. (2E,5E)-3-ethyl-5-(2-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to induce apoptosis in cancer cells, which is a key mechanism of cancer cell death. Additionally, (2E,5E)-3-ethyl-5-(2-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to exhibit antimicrobial activity against a variety of bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

(2E,5E)-3-ethyl-5-(2-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has several advantages for use in lab experiments, including its broad range of biological activities and its relatively low toxicity. However, (2E,5E)-3-ethyl-5-(2-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one also has several limitations, including its low solubility in water and its potential for off-target effects.

Future Directions

There are several potential future directions for research on (2E,5E)-3-ethyl-5-(2-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one, including the development of more efficient synthesis methods, the identification of more specific targets for its biological activities, and the evaluation of its potential therapeutic applications in animal models and clinical trials. Additionally, the development of novel (2E,5E)-3-ethyl-5-(2-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one derivatives with improved properties and selectivity could lead to the discovery of new drugs for the treatment of inflammation, cancer, and microbial infections.

Synthesis Methods

(2E,5E)-3-ethyl-5-(2-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one can be synthesized using a variety of methods, including the condensation of 2-methoxybenzaldehyde and phenylhydrazine with ethyl acetoacetate, followed by cyclization with sulfur and oxygen. Other methods involve the reaction of 2-methoxybenzaldehyde and phenylhydrazine with thiosemicarbazide, followed by cyclization with sulfur and oxygen.

Scientific Research Applications

(2E,5E)-3-ethyl-5-(2-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial properties. (2E,5E)-3-ethyl-5-(2-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. (2E,5E)-3-ethyl-5-(2-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to exhibit potent anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, (2E,5E)-3-ethyl-5-(2-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to exhibit antimicrobial activity against a variety of bacterial and fungal pathogens.

properties

Product Name

(2E,5E)-3-ethyl-5-(2-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

(5E)-3-ethyl-5-[(2-methoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H18N2O2S/c1-3-21-18(22)17(13-14-9-7-8-12-16(14)23-2)24-19(21)20-15-10-5-4-6-11-15/h4-13H,3H2,1-2H3/b17-13+,20-19?

InChI Key

DLGASYBJMJZMMI-WSRIWQLKSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=CC=C2OC)/SC1=NC3=CC=CC=C3

SMILES

CCN1C(=O)C(=CC2=CC=CC=C2OC)SC1=NC3=CC=CC=C3

Canonical SMILES

CCN1C(=O)C(=CC2=CC=CC=C2OC)SC1=NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.